Methyl 2-({[1-(2,5-dimethylphenyl)ethyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate
Overview
Description
Methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(2,5-dimethylphenyl)ethyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Ethyl Group: This step often involves alkylation reactions using ethyl halides in the presence of strong bases like sodium hydride.
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation, where the thiophene ring is reacted with 2,5-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonothioyl Group: This involves the reaction of the intermediate compound with thiophosgene or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonothioyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonothioyl group, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(2,5-dimethylphenyl)ethyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[1-(2,5-dimethylphenyl)ethyl]amino}acetate: Similar structure but lacks the thiophene ring and carbonothioyl group.
2,5-Dimethylphenyl methyl carbinol: Contains the dimethylphenyl group but differs in the rest of the structure.
Uniqueness
Methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, carbonothioyl group, and dimethylphenyl group, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(2,5-dimethylphenyl)ethylcarbamothioylamino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c1-6-14-10-16(18(22)23-5)17(25-14)21-19(24)20-13(4)15-9-11(2)7-8-12(15)3/h7-10,13H,6H2,1-5H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEFYOIMTMLUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC(C)C2=C(C=CC(=C2)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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